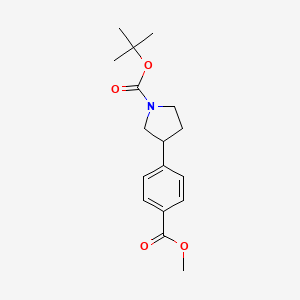

Methyl 4-(1-Boc-3-pyrrolidinyl)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H23NO4 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

tert-butyl 3-(4-methoxycarbonylphenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-9-14(11-18)12-5-7-13(8-6-12)15(19)21-4/h5-8,14H,9-11H2,1-4H3 |

InChI Key |

FTEFPDHIOOQHOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Chemical Reactivity and Functional Group Transformations of Methyl 4 1 Boc 3 Pyrrolidinyl Benzoate

Reactions Involving the Methyl Ester Functional Group

The methyl ester group in Methyl 4-(1-Boc-3-pyrrolidinyl)benzoate is a primary site for various chemical transformations, enabling the synthesis of a diverse range of derivatives. These reactions primarily involve nucleophilic acyl substitution, where the methoxy (B1213986) group is replaced by other nucleophiles, or reduction of the carbonyl group.

Hydrolysis to the Corresponding Carboxylic Acid

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-(1-Boc-3-pyrrolidinyl)benzoic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, a process also known as saponification. The reaction involves the treatment of the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidification to protonate the resulting carboxylate salt.

A general procedure involves dissolving the ester in a mixture of an organic solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF) and an aqueous solution of the base. The reaction mixture is stirred at room temperature or heated to ensure complete conversion. Upon completion, the organic solvent is often removed under reduced pressure, and the aqueous solution is acidified with a mineral acid, such as hydrochloric acid (HCl), to precipitate the carboxylic acid, which can then be isolated by filtration.

Table 1: General Conditions for Hydrolysis of this compound

| Reagent(s) | Solvent(s) | Temperature | Reaction Time | Product |

| LiOH or NaOH | THF/H₂O or MeOH/H₂O | Room Temperature to Reflux | 1-12 hours | 4-(1-Boc-3-pyrrolidinyl)benzoic acid |

Transesterification for Alternative Ester Derivatives

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. For a substrate like this compound, which contains a base-labile Boc protecting group, acid-catalyzed transesterification or the use of specific metal catalysts under neutral conditions is often preferred to avoid premature deprotection.

In a typical acid-catalyzed transesterification, the ester is dissolved in an excess of the desired alcohol, and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is added. The reaction is often heated to reflux to drive the equilibrium towards the product. The removal of methanol as it is formed can also shift the equilibrium. Alternatively, metal-based catalysts, such as those based on tin or titanium, can facilitate the reaction under milder, neutral conditions.

Table 2: Representative Conditions for Transesterification

| Catalyst | Alcohol (R'-OH) | Solvent | Temperature | Product |

| H₂SO₄ (catalytic) | R'-OH (excess) | R'-OH | Reflux | 4-(1-Boc-3-pyrrolidinyl)benzoate derivative |

| Ti(OR')₄ | R'-OH | Toluene | Reflux | 4-(1-Boc-3-pyrrolidinyl)benzoate derivative |

Reduction to Primary Alcohols

The methyl ester functional group can be reduced to a primary alcohol, yielding (4-(1-Boc-3-pyrrolidinyl)phenyl)methanol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters under standard conditions. researchgate.netamazonaws.com

The most common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). researchgate.netsemanticscholar.orgresearchgate.netrsc.org The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), due to the high reactivity of LiAlH₄ with protic solvents. The ester is added to a solution of LiAlH₄ at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. The reaction is quenched by the careful, sequential addition of water and a base solution to decompose the excess hydride and the resulting aluminum salts, which can then be removed by filtration.

A two-step procedure involving the use of sodium borohydride in a mixed solvent system of THF and methanol can also be employed for the reduction of aromatic methyl esters to their corresponding primary alcohols. rsc.orgnih.gov This method can be a safer alternative to using LiAlH₄ and allows for the selective reduction of esters in the presence of other functional groups like acids, amides, and nitriles. nih.gov

Table 3: Conditions for Reduction of Methyl Ester to Primary Alcohol

| Reducing Agent | Solvent(s) | Temperature | Reaction Time | Product |

| Lithium Aluminum Hydride (LiAlH₄) | THF or Diethyl Ether | 0 °C to Room Temperature | 1-4 hours | (4-(1-Boc-3-pyrrolidinyl)phenyl)methanol |

| Sodium Borohydride (NaBH₄) / Methanol | THF | Reflux | 2-5 hours | (4-(1-Boc-3-pyrrolidinyl)phenyl)methanol |

Amidation and Other Nucleophilic Acyl Substitution Reactions

The methyl ester can be converted into a wide variety of amides through reaction with primary or secondary amines. This amidation reaction typically requires heating the ester with the amine, sometimes in the presence of a catalyst. Direct amidation of methyl benzoate (B1203000) with various amines has been achieved using catalysts such as niobium pentoxide (Nb₂O₅) under solvent-free conditions. semanticscholar.org

Alternatively, the ester can be first hydrolyzed to the carboxylic acid (as described in section 3.1.1), which is then coupled with an amine using a peptide coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or a variety of other modern coupling agents. This two-step approach is often more efficient and proceeds under milder conditions than direct amidation of the ester.

Other nucleophilic acyl substitution reactions are also possible. For example, reaction with organometallic reagents like Grignard reagents can lead to the formation of tertiary alcohols after reaction with two equivalents of the organometallic reagent.

Table 4: General Approaches for Amide Synthesis

| Method | Reagents | Solvent | Temperature | Product |

| Direct Amidation | Amine (R'R''NH), Catalyst (e.g., Nb₂O₅) | Solvent-free or high-boiling solvent | High Temperature | N,N-disubstituted-4-(1-Boc-3-pyrrolidinyl)benzamide |

| Two-step (via carboxylic acid) | 1. Hydrolysis (see 3.1.1) 2. Amine, Coupling Reagent (e.g., EDC) | Dichloromethane (B109758), DMF | Room Temperature | N,N-disubstituted-4-(1-Boc-3-pyrrolidinyl)benzamide |

Transformations at the Boc-Protected Pyrrolidine (B122466) Nitrogen

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

Selective Deprotection of the Boc Group

The selective removal of the Boc group from the pyrrolidine nitrogen unmasks the secondary amine, yielding Methyl 4-(3-pyrrolidinyl)benzoate. This deprotection is most commonly achieved by treatment with a strong acid. Trifluoroacetic acid (TFA) is a very common reagent for this purpose and is often used neat or as a solution in a solvent like dichloromethane (DCM). The reaction is typically rapid, often completing within an hour at room temperature.

An alternative and common method for Boc deprotection is the use of hydrogen chloride (HCl) in an organic solvent. A saturated solution of HCl in 1,4-dioxane (B91453) or diethyl ether is frequently employed. This method is also generally efficient and proceeds at room temperature.

Milder and more selective methods for Boc deprotection have also been developed to tolerate other acid-sensitive functional groups. For instance, iron(III) salts have been used as catalysts for the selective removal of the Boc group. rsc.org Another mild method involves the use of oxalyl chloride in methanol, which can deprotect a variety of N-Boc compounds at room temperature.

Table 5: Conditions for Selective Boc Deprotection

| Reagent(s) | Solvent | Temperature | Reaction Time | Product |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) or neat | Room Temperature | 0.5-2 hours | Methyl 4-(3-pyrrolidinyl)benzoate |

| HCl | 1,4-Dioxane or Diethyl Ether | Room Temperature | 0.5-2 hours | Methyl 4-(3-pyrrolidinyl)benzoate |

| Iron(III) Chloride (catalytic) | Acetonitrile (B52724) | Reflux | 1-4 hours | Methyl 4-(3-pyrrolidinyl)benzoate |

| Oxalyl Chloride | Methanol | Room Temperature | 1-4 hours | Methyl 4-(3-pyrrolidinyl)benzoate |

Subsequent N-Alkylation, N-Acylation, and Other N-Functionalizations of the Pyrrolidine

The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is crucial for modulating its reactivity. This group can be removed under acidic conditions to yield the corresponding secondary amine, Methyl 4-(pyrrolidin-3-yl)benzoate. The deprotected nitrogen atom then becomes a nucleophilic site, amenable to a variety of functionalization reactions.

N-Alkylation: The secondary amine can undergo N-alkylation with various alkyl halides or other alkylating agents. This reaction is a standard method for introducing alkyl substituents onto a nitrogen atom. For instance, reaction with an appropriate bromide in the presence of a base can furnish N-alkylated products. A related strategy has been demonstrated in the N-alkylation of a similar pyrrole (B145914) system with a bromide, followed by a methylhydrazine-promoted ring closure to form a more complex heterocyclic structure. nih.gov

N-Acylation: The nucleophilic nitrogen can readily react with acylating agents such as acyl chlorides or anhydrides to form N-acyl derivatives. This reaction is a common strategy to introduce carbonyl functionalities. For example, N-acylation of 2-methyl-4-amino methyl benzoate with 2-methyl benzoyl chloride is a key step in the synthesis of a Tolvaptan intermediate. google.com

Other N-Functionalizations: Beyond simple alkylation and acylation, the deprotected nitrogen can participate in a range of other transformations. These can include reactions with sulfonyl chlorides to form sulfonamides, or participation in more complex cyclization reactions to build larger molecular scaffolds. For instance, a one-pot reaction involving N-benzylation and subsequent intramolecular nucleophilic displacement has been used to synthesize 1,4-benzodiazepine (B1214927) derivatives from methyl 1-arylaziridine-2-carboxylates. nih.gov

Table 1: Examples of N-Functionalization Reactions on Deprotected Pyrrolidine Derivatives

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkyl pyrrolidine |

| N-Acylation | Acyl chloride (e.g., R-COCl), Base (e.g., Et3N), Solvent (e.g., CH2Cl2) | N-Acyl pyrrolidine |

| N-Sulfonylation | Sulfonyl chloride (e.g., R-SO2Cl), Base (e.g., Pyridine), Solvent (e.g., CH2Cl2) | N-Sulfonyl pyrrolidine |

| Reductive Amination | Aldehyde/Ketone (e.g., R-CHO), Reducing agent (e.g., NaBH(OAc)3), Solvent (e.g., DCE) | N-Alkyl pyrrolidine |

Reactivity of the Pyrrolidine Ring System

The saturated pyrrolidine ring is generally stable. However, its carbon centers can be functionalized, and under specific conditions, the ring can undergo expansion or contraction.

Modifications at Unsubstituted Carbon Centers of the Pyrrolidine

Functionalization of the C-H bonds of the pyrrolidine ring is challenging due to their low reactivity. However, strategies involving radical-mediated reactions or the use of powerful organometallic reagents can achieve this. Substituents on the pyrrolidine ring can significantly influence its biological activity and physical properties. nih.gov For example, in pyrrolidine-2,5-diones, substituents at the 3-position have a strong effect on anticonvulsant activity. nih.gov

Ring Expansion or Contraction Reactions to Form Different Heterocycles

While not commonly reported for this specific molecule, pyrrolidine rings can, in principle, undergo rearrangement reactions. For instance, photochemical methods have been developed to induce the ring contraction of pyridines to form pyrrolidine derivatives. nih.gov Such transformations typically require specific functionalization and reaction conditions that may not be directly applicable to this compound without prior modification.

Reactions on the Phenyl Ring of the Benzoate Moiety

The phenyl ring of the benzoate group is susceptible to electrophilic aromatic substitution, and its substitution pattern can be influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution Reactions

A common example is nitration. The nitration of methyl benzoate, for instance, typically occurs at the meta-position due to the directing effect of the methyl ester group. youtube.comquizlet.com This reaction is usually carried out using a mixture of concentrated nitric and sulfuric acids. youtube.com It is important to control the temperature to avoid the formation of dinitrated products. quizlet.com

Directed Ortho-Metalation Strategies (if applicable)

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. uwindsor.caharvard.edu

In the case of this compound, neither the ester group nor the Boc-protected pyrrolidine are typically strong DMGs. While some ester-related groups like O-carbamates can be potent DMGs, the simple methyl ester is not. nih.gov Therefore, direct application of DoM strategies to this molecule is not straightforward and would likely require modification of the existing functional groups to introduce a more effective DMG.

Table 2: Summary of Reactivity

| Molecular Moiety | Type of Reaction | Key Reactive Site | Typical Reagents |

|---|---|---|---|

| Boc-protected Pyrrolidine | Deprotection | Nitrogen atom | Acid (e.g., TFA, HCl) |

| Deprotected Pyrrolidine | N-Alkylation, N-Acylation | Nitrogen atom | Alkyl halides, Acyl chlorides |

| Phenyl Ring | Electrophilic Aromatic Substitution | Aromatic carbons | Nitrating agents, Halogens |

Catalytic Hydrogenation of the Aromatic Ring

The catalytic hydrogenation of the aromatic ring in "this compound" to the corresponding cyclohexane (B81311) derivative represents a potential transformation to access saturated carbocyclic structures. However, a review of the scientific literature indicates that this specific reaction has not been extensively documented. Therefore, a discussion of its applicability is based on the general principles of aromatic ring hydrogenation and the known reactivity of the functional groups present in the molecule: a substituted benzene (B151609) ring, a methyl ester, and a Boc-protected pyrrolidine.

The selective hydrogenation of a substituted benzene ring in the presence of other reducible functional groups can be a challenging synthetic problem. The choice of catalyst and reaction conditions is crucial to achieve the desired transformation while preserving the ester and the Boc-protecting group.

Feasibility and Potential Catalysts:

The hydrogenation of aromatic rings typically requires more forcing conditions (higher pressures and temperatures) than the reduction of alkenes or alkynes. Several catalytic systems are known to be effective for arene hydrogenation, with rhodium and ruthenium catalysts often being the most active and selective.

Rhodium-based Catalysts: Rhodium, often supported on carbon (Rh/C) or alumina (B75360) (Rh/Al2O3), is a highly effective catalyst for the hydrogenation of aromatic rings under relatively mild conditions. It has been shown to be compatible with a variety of functional groups. For the target molecule, a rhodium catalyst could potentially saturate the benzene ring without affecting the Boc-protected amine, as the Boc group is generally stable to catalytic hydrogenation conditions. The ester group's stability would depend on the specific conditions employed.

Ruthenium-based Catalysts: Ruthenium catalysts, such as ruthenium on carbon (Ru/C) or ruthenium dioxide (RuO2), are also powerful reagents for arene hydrogenation and can sometimes offer different selectivity compared to rhodium. Ruthenium catalysts have been successfully used in the hydrogenation of aromatic compounds containing hydroxyl groups. google.com

Platinum and Palladium Catalysts: While platinum and palladium catalysts are widely used for many hydrogenation reactions, they are generally less reactive for arene hydrogenation and may require harsher conditions. Under such conditions, there is an increased risk of side reactions. For instance, palladium catalysts can sometimes promote hydrogenolysis, which could be a concern for a substituted pyrrolidine. However, palladium on carbon (Pd/C) has been used for the hydrogenation of N-Boc protected amines without cleavage of the protecting group.

Potential Challenges and Side Reactions:

Several factors could complicate the catalytic hydrogenation of the aromatic ring in "this compound":

Ester Reduction: The methyl ester group could potentially be reduced to a hydroxymethyl group or even further to a methyl group, depending on the catalyst and reaction conditions. Achieving selectivity for the aromatic ring over the ester would be a key challenge.

Hydrogenolysis: As mentioned, hydrogenolysis of the C-N bond in the pyrrolidine ring is a potential side reaction, particularly with palladium catalysts under harsh conditions.

Catalyst Poisoning: The nitrogen atom in the pyrrolidine ring could potentially interact with the catalyst surface and inhibit its activity, although the Boc-protecting group should mitigate this effect to some extent.

Due to the lack of specific experimental data for the catalytic hydrogenation of the aromatic ring of this compound in the scientific literature, a data table with detailed research findings cannot be generated at this time. Further experimental investigation would be required to determine the optimal catalyst, solvent, temperature, and pressure for this transformation and to fully characterize the reaction products and yields.

Advanced Spectroscopic and Analytical Characterization Methods in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity of atoms and their spatial relationships.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while spin-spin coupling provides information about adjacent protons.

For Methyl 4-(1-Boc-3-pyrrolidinyl)benzoate, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons of the benzoate (B1203000) ring, the protons of the pyrrolidine (B122466) ring, the methyl group of the ester, and the tert-butyl group of the Boc protecting group. Due to the rotational restriction imposed by the Boc group, the pyrrolidine ring protons often appear as complex multiplets.

Table 1: ¹H NMR Spectroscopic Data for this compound (Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument frequency. The data presented here are representative values.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to -COOCH₃) | ~7.95 | d | ~8.5 |

| Aromatic (meta to -COOCH₃) | ~7.35 | d | ~8.5 |

| Pyrrolidine-CH | ~3.60 - 3.80 | m | - |

| Pyrrolidine-CH₂ (α to N) | ~3.30 - 3.50 | m | - |

| Pyrrolidine-CH₂ (β to N) | ~2.00 - 2.20 | m | - |

| -COOCH₃ | ~3.88 | s | - |

| Boc (-C(CH₃)₃) | ~1.45 | s | - |

d = doublet, s = singlet, m = multiplet

Carbon-13 (¹³C) NMR for Carbon Skeleton Assessment

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.

The ¹³C NMR spectrum of this compound will show signals for the carbonyl carbons of the ester and the Boc group, the aromatic carbons, the carbons of the pyrrolidine ring, the methyl ester carbon, and the carbons of the tert-butyl group.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Note: Representative data.)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Ester C=O | ~166.5 |

| Boc C=O | ~154.7 |

| Aromatic C (quaternary, attached to -COOCH₃) | ~129.0 |

| Aromatic C (quaternary, attached to pyrrolidine) | ~148.0 |

| Aromatic CH | ~129.8, ~125.5 |

| Boc C (quaternary) | ~79.5 |

| Pyrrolidine CH | ~38.0 |

| Pyrrolidine CH₂ (α to N) | ~46.0, ~47.0 |

| Pyrrolidine CH₂ (β to N) | ~31.0 |

| -COOCH₃ | ~52.0 |

| Boc (-C(CH₃)₃) | ~28.4 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY experiment reveals proton-proton coupling networks, helping to establish the connectivity of protons within the pyrrolidine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the known ¹H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the pyrrolidine ring and the benzoate moiety, as well as confirming the positions of the ester and Boc groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to determine the relative stereochemistry of the substituents on the pyrrolidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₁₇H₂₃NO₄), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 306.1705 | Typically within a few ppm of the calculated value |

| [M+Na]⁺ | 328.1525 | Typically within a few ppm of the calculated value |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting daughter ions. This technique provides valuable information about the structure of the molecule by revealing its characteristic fragmentation pathways.

The MS/MS spectrum of the [M+H]⁺ ion of this compound would be expected to show characteristic losses of the Boc group (loss of isobutylene, 56 Da, or the entire tert-butoxycarbonyl group, 100 Da) and fragments corresponding to the benzoate and pyrrolidine moieties.

Table 4: Expected MS/MS Fragmentation of this compound [M+H]⁺

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 250 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |

| 206 | [M+H - C₅H₉O₂]⁺ (Loss of Boc group) |

| 151 | [C₈H₇O₂]⁺ (Methyl benzoate cation) |

| 70 | [C₄H₈N]⁺ (Pyrrolidinium fragment) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational modes of different bonds. For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its distinct functional groups: the tert-butyloxycarbonyl (Boc) protecting group, the methyl ester, the pyrrolidine ring, and the para-substituted benzene (B151609) ring.

The key vibrational frequencies anticipated for this compound are detailed below. These values are based on established correlation tables and data from structurally similar compounds, such as methyl benzoate and N-Boc pyrrolidine derivatives. nist.govchemicalbook.com

Key Functional Groups and Their Expected IR Absorptions:

Carbonyl (C=O) Stretching: The molecule contains two carbonyl groups: one in the Boc-carbamate and one in the methyl ester. The carbamate (B1207046) C=O stretch typically appears in the range of 1700-1680 cm⁻¹. The ester C=O stretch is expected at a higher frequency, generally between 1750-1730 cm⁻¹. The exact positions can be influenced by the electronic environment.

C-O Stretching: Strong C-O stretching vibrations are expected from both the ester and the carbamate moieties. The ester C-O bonds will likely produce two distinct bands, an asymmetric stretch around 1250-1200 cm⁻¹ and a symmetric stretch near 1100-1000 cm⁻¹. The carbamate group also contributes to absorption in this region.

Aromatic C=C Stretching: The presence of the benzene ring will give rise to several sharp, medium-to-weak absorption bands in the 1600-1450 cm⁻¹ region.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are typically observed as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

Aliphatic C-H Stretching: The C-H bonds of the pyrrolidine ring and the methyl and tert-butyl groups will produce strong absorption bands in the region just below 3000 cm⁻¹, typically between 2980-2850 cm⁻¹.

Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the para-substituted benzene ring are expected to produce a strong band in the 860-800 cm⁻¹ region, which is highly characteristic of this substitution pattern.

Interactive Data Table: Predicted IR Spectral Data

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Ester Carbonyl | C=O Stretch | 1750 - 1730 | Strong |

| Boc Carbamate Carbonyl | C=O Stretch | 1700 - 1680 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 2980 - 2850 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak (multiple bands) |

| Ester C-O | Asymmetric Stretch | 1250 - 1200 | Strong |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for separating, identifying, and quantifying the components of a mixture. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), after appropriate derivatization, are crucial for assessing its purity and isolating it from potential impurities generated during synthesis.

HPLC is the premier method for the purity analysis of non-volatile, thermally sensitive organic compounds like this compound. nih.govnjlabs.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, would be employed. The mobile phase would consist of a mixture of a polar organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.nettrdizin.gov.tr By gradually increasing the proportion of the organic solvent (gradient elution), components are separated based on their relative hydrophobicity.

Detection Modes:

UV-Vis Detection: Due to the presence of the benzoate chromophore, the compound strongly absorbs ultraviolet (UV) light. A UV detector, set at a wavelength corresponding to the absorbance maximum of the benzene ring (typically around 230-254 nm), would provide high sensitivity for quantitative analysis. nih.gov

Diode Array Detector (DAD) or Photodiode Array (PDA) Detection: This advanced form of UV detection captures the entire UV-Vis spectrum for any eluting peak. This is particularly useful for assessing peak purity by comparing spectra across a single peak and for identifying impurities by their unique UV spectra.

Mass Spectrometry (LC-MS) Detection: Interfacing HPLC with a mass spectrometer provides the highest level of specificity. It allows for the determination of the molecular weight of the main component and any impurities, greatly aiding in their identification.

Interactive Data Table: Typical RP-HPLC Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Non-polar stationary phase for effective separation based on polarity. |

| Mobile Phase | A: Water (with 0.1% Formic Acid or Acetic Acid) B: Acetonitrile or Methanol (B129727) | Common solvents for reversed-phase chromatography; acid improves peak shape. |

| Elution Mode | Gradient (e.g., 30% B to 95% B over 20 min) | Allows for separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detection | UV at 230 nm or 254 nm | High sensitivity due to the aromatic benzoate group. |

| Injection Volume | 10 µL | Typical volume for analytical HPLC. |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its high molecular weight, polarity, and thermal lability (the Boc group can degrade at high temperatures). wiley.com GC analysis requires that compounds be volatile and thermally stable. Therefore, to analyze this compound or related impurities by GC-MS, a chemical derivatization step is necessary to convert it into a more volatile and stable form. sigmaaldrich.comnih.gov

Derivatization Strategies:

Silylation: This is a common technique where active hydrogens (if any were present after deprotection) are replaced by a trimethylsilyl (B98337) (TMS) or a more stable tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com For the intact target molecule, this is less relevant, but it is a key strategy for related impurities where the Boc group might have been inadvertently removed.

Acylation: If the Boc group were removed to reveal the secondary amine of the pyrrolidine ring, this amine could be acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form a volatile amide derivative. nih.govcore.ac.uk

Once derivatized, the compound can be separated on a GC column (typically a non-polar or medium-polarity fused silica capillary column) and detected by a mass spectrometer. The MS detector provides both quantitative data and mass spectral information, which reveals the molecular weight and fragmentation pattern of the derivative, allowing for definitive structural confirmation. wiley.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (if single crystals are obtained)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique is contingent upon the ability to grow a high-quality single crystal of the compound. If successful, the diffraction pattern of X-rays passing through the crystal can be used to calculate the precise positions of each atom in the crystal lattice. nih.gov

For this compound, which contains a chiral center at the 3-position of the pyrrolidine ring, X-ray crystallography can unambiguously determine its absolute stereochemistry (R or S configuration) if a chiral form is isolated and crystallized. researchgate.net

Information Obtained from X-ray Crystallography:

Absolute Stereochemistry: Provides unequivocal assignment of the configuration at chiral centers.

Solid-State Conformation: Reveals the preferred three-dimensional shape of the molecule in the crystal, including the conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the relative orientation of the benzoate and Boc groups.

Bond Lengths and Angles: Provides highly accurate measurements of all bond lengths and angles, confirming the molecular connectivity.

Intermolecular Interactions: Elucidates how molecules pack together in the crystal, revealing information about hydrogen bonds, van der Waals forces, and other non-covalent interactions that stabilize the crystal structure.

The successful acquisition of a crystal structure would provide an invaluable and complete picture of the molecule's architecture, serving as a final confirmation of its identity and stereochemical integrity. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies of Methyl 4 1 Boc 3 Pyrrolidinyl Benzoate

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the properties of molecules with a favorable balance of accuracy and computational cost. DFT methods are employed to understand the electronic structure, geometry, and spectroscopic properties of Methyl 4-(1-Boc-3-pyrrolidinyl)benzoate.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. Using DFT, typically with a functional like B3LYP and a basis set such as 6-31G(d,p), the geometry of this compound is optimized to a minimum on the potential energy surface. nih.gov This process yields precise information on bond lengths, bond angles, and dihedral angles.

The electronic structure, which describes the distribution of electrons within the molecule, is also obtained from these calculations. This includes the molecular orbital energies and the electron density distribution, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Note: This data is illustrative and represents typical values that would be obtained from a DFT calculation.)

| Parameter | Bond/Angle | Value |

| Bond Length | C=O (ester) | 1.21 Å |

| C-O (ester) | 1.35 Å | |

| C=O (Boc) | 1.23 Å | |

| C-N (pyrrolidine) | 1.47 Å | |

| Bond Angle | O=C-O (ester) | 124° |

| C-N-C (pyrrolidine) | 112° | |

| Dihedral Angle | C(aryl)-C(aryl)-C(ester)-O | ~180° |

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govnrel.govmdpi.com The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. mdpi.comnih.gov The calculated shielding tensors are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). These predictions can help in assigning peaks in experimental NMR spectra and confirming the structure of the molecule. mdpi.com

IR Frequencies: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. semanticscholar.orgresearchgate.net Calculated IR spectra can help identify characteristic vibrational modes, such as the stretching frequencies of the carbonyl groups in the ester and Boc protecting group, as well as vibrations of the aromatic ring and the pyrrolidine (B122466) ring. researchgate.net

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: This data is illustrative and represents typical values that would be obtained from a DFT calculation.)

| Spectrum | Functional Group | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

| IR | C=O stretch (ester) | ~1720 cm⁻¹ |

| IR | C=O stretch (Boc) | ~1695 cm⁻¹ |

| ¹H NMR | Aromatic protons | 6.9 - 8.1 ppm |

| ¹H NMR | -OCH₃ protons | ~3.9 ppm |

| ¹³C NMR | C=O (ester) | ~166 ppm |

| ¹³C NMR | C=O (Boc) | ~154 ppm |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. doi.org The energy and spatial distribution of these orbitals provide insights into the chemical reactivity of a molecule. nih.gov

HOMO: This orbital is associated with the ability of a molecule to donate electrons. Regions of the molecule where the HOMO is localized are likely sites for electrophilic attack.

LUMO: This orbital is associated with the ability of a molecule to accept electrons. Regions where the LUMO is localized are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO may be distributed over the carbonyl groups and the aromatic system. doi.org

Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound (Note: This data is illustrative and represents typical values that would be obtained from a DFT calculation.)

| Orbital | Energy (eV) |

| HOMO | -6.5 eV |

| LUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Conformational Analysis and Energy Landscape Exploration

To explore the vast conformational space of a flexible molecule, molecular mechanics (MM) and molecular dynamics (MD) simulations are often employed. These methods use classical mechanics to model the interactions between atoms, allowing for the simulation of molecular motion over time.

Molecular Mechanics: MM methods use a force field to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds, a potential energy surface can be mapped out.

Molecular Dynamics: MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of how the molecule's conformation changes over time at a given temperature. This allows for a more dynamic exploration of the conformational landscape.

From the conformational search performed using MM or MD, numerous low-energy conformations can be identified. These represent the most probable shapes the molecule will adopt. To obtain more accurate relative energies for these conformers, the geometries of the most promising low-energy structures are typically re-optimized at a higher level of theory, such as DFT.

The relative energies of these stable conformers are then calculated, often including corrections for zero-point vibrational energy. This allows for the determination of the global minimum energy conformation and the population of other low-lying conformers at a given temperature, which is governed by the Boltzmann distribution. For this compound, key conformational features would include the orientation of the pyrrolidine ring relative to the benzoate (B1203000) group and the conformation of the Boc protecting group.

Table 4: Hypothetical Relative Energies of Stable Conformers of this compound (Note: This data is illustrative and represents typical values that would be obtained from a conformational analysis.)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C(aryl)-C(pyrrolidinyl)-N-C(Boc)) |

| 1 (Global Minimum) | 0.00 | 175° |

| 2 | 1.25 | -65° |

| 3 | 2.10 | 70° |

Modeling of Reaction Mechanisms and Transition State Analysis

Computational and theoretical chemistry studies provide invaluable insights into the reactivity and transformation of complex organic molecules. While specific computational studies on this compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from theoretical investigations of its core components: the N-Boc-pyrrolidine moiety and the substituted benzoate ring. By examining analogous systems, we can infer the likely mechanistic pathways and transition states involved in the synthesis and reactions of this compound.

Elucidation of Pathways for Synthetic Transformations

The synthesis of this compound involves the formation of key carbon-carbon or carbon-heteroatom bonds. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of these synthetic transformations.

One of the critical reactions for functionalizing the pyrrolidine ring is lithiation, followed by the introduction of an electrophile. Computational studies on the enantioselective lithiation of N-Boc-pyrrolidine using organolithium bases in the presence of chiral ligands have shed light on the reaction mechanism. nih.govcapes.gov.bracs.org These studies reveal the formation of a pre-lithiation complex, followed by a proton transfer step through a well-defined transition state. The stereochemical outcome of the reaction is determined by the relative energies of the diastereomeric transition states.

For instance, in the enantioselective lithiation of N-Boc-pyrrolidine with sec-butyllithium (B1581126) and sparteine-like diamines, computational analysis at the B3P86/6-31G* level of theory has been employed to predict the sense of induction. nih.govcapes.gov.br The calculations showed that the lowest energy complex of the reactants leads to the transition state with the lowest activation energy for proton transfer, thus dictating the major enantiomer formed. nih.govcapes.gov.br Such studies are crucial for understanding and optimizing the synthesis of chiral pyrrolidine derivatives.

Furthermore, computational methods can be applied to investigate the mechanisms of other synthetic transformations, such as the aza-Cope-Mannich tandem reaction for the synthesis of substituted pyrrolidines. emich.edu These computational analyses help in delineating the energy profile of multi-step reactions, identifying rate-determining steps, and understanding the influence of substituents on the reaction pathway. emich.edu

Below is a hypothetical data table illustrating the kind of information that could be generated from a DFT study on a key synthetic step for a molecule analogous to this compound.

| Reaction Step | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| C-C Bond Formation | DFT (B3LYP/6-31G) | PCM (THF) | 15.2 |

| C-N Bond Formation | DFT (B3LYP/6-31G) | PCM (THF) | 12.8 |

| Esterification | DFT (M06-2X/6-311+G**) | SMD (Methanol) | 20.5 |

Investigation of Selectivity in Chemical Reactions

Selectivity, including chemoselectivity, regioselectivity, and stereoselectivity, is a cornerstone of modern organic synthesis. Computational chemistry offers powerful tools to investigate and predict the selectivity of chemical reactions involving complex molecules like this compound.

As previously mentioned, computational studies on the enantioselective lithiation of N-Boc-pyrrolidine have successfully explained the origins of stereoselectivity. nih.govcapes.gov.bracs.org The energy difference between the competing transition states leading to the different stereoisomers can be calculated, providing a quantitative prediction of the enantiomeric excess. These studies have shown that steric and electronic factors of both the substrate and the chiral ligand play a crucial role in determining the stereochemical outcome. nih.govcapes.gov.br

For example, in the lithiation of N-Boc-pyrrolidine with isopropyllithium (B161069) and a chiral diamine, the transition state for proton transfer was identified with activation enthalpies (ΔH‡) and Gibbs free energies (ΔG‡) of 11.7 kcal/mol and 11.8 kcal/mol, respectively, at the B3P86/6-31G* level. capes.gov.br Comparing the energies of different transition state geometries allows for the prediction of the favored stereoisomer.

Computational analysis can also be used to understand the regioselectivity of reactions on the benzoate ring. For electrophilic aromatic substitution reactions, the calculation of local reactivity descriptors, such as Fukui functions or the analysis of the energies of sigma complexes, can predict the most likely site of substitution.

The following interactive data table provides a hypothetical example of how computational methods can be used to predict the stereoselectivity of a reaction.

| Stereoisomer | Transition State Energy (Hartree) | Relative Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|---|

| R | -123.45678 | 0.0 | 95 : 5 |

| S | -123.45456 | 1.4 |

In Silico Prediction of Molecular Properties Relevant to Chemical Behavior

In addition to reaction mechanisms and selectivity, computational chemistry can predict a wide range of molecular properties that are relevant to the chemical behavior of this compound. These in silico predictions are valuable in the early stages of research and development to assess the potential of a molecule for various applications.

Various computational models can be used to predict physicochemical properties such as solubility, lipophilicity (logP), and polar surface area (PSA). mdpi.comnih.govnih.gov These properties are crucial for understanding the molecule's behavior in different environments and for applications in materials science and medicinal chemistry.

Quantum chemical calculations can provide insights into the electronic properties of the molecule. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to estimate the molecule's ionization potential, electron affinity, and chemical reactivity. nih.gov The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. nih.gov

Molecular dynamics simulations can be employed to study the conformational flexibility of the pyrrolidine ring and the N-Boc protecting group. nih.gov Understanding the accessible conformations is important as they can influence the molecule's reactivity and its interactions with other molecules.

The table below presents a hypothetical set of in silico predicted properties for this compound, illustrating the type of data that can be generated through computational methods.

| Property | Predicted Value | Computational Method |

|---|---|---|

| Molecular Weight | 305.38 g/mol | - |

| logP (Octanol-Water Partition Coefficient) | 2.85 | Consensus Prediction |

| Topological Polar Surface Area (TPSA) | 55.8 Ų | Fragment-based calculation |

| HOMO Energy | -6.5 eV | DFT (B3LYP/6-31G) |

| LUMO Energy | -0.8 eV | DFT (B3LYP/6-31G) |

| HOMO-LUMO Gap | 5.7 eV | DFT (B3LYP/6-31G*) |

Applications As a Versatile Chemical Synthon in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Diverse Heterocyclic Scaffolds

The inherent structural features of Methyl 4-(1-Boc-3-pyrrolidinyl)benzoate make it an excellent starting point for the synthesis of more complex heterocyclic frameworks. The pyrrolidine (B122466) ring is a prevalent core structure in numerous natural products and medicinal molecules, and methods to incorporate it into larger, fused systems are of significant interest. osaka-u.ac.jp

The synthesis of pyrrolidine-fused ring systems is a critical endeavor in medicinal chemistry, as these scaffolds often exhibit potent biological activities. Methodologies such as intramolecular cyclizations are powerful tools for efficiently constructing these complex rings. osaka-u.ac.jp this compound can be strategically employed as a precursor for such systems.

After deprotection of the Boc group, the secondary amine of the pyrrolidine ring becomes available for a variety of synthetic transformations. Concurrently, the methyl benzoate (B1203000) group can be modified to introduce a reactive partner for an intramolecular cyclization reaction. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a suitable bifunctional linker. Alternatively, the aromatic ring can undergo reactions such as formylation or acylation at the ortho position to the pyrrolidine substituent, setting the stage for a subsequent ring-closing reaction with the pyrrolidine nitrogen. Such strategies could lead to the formation of novel pyrrolo[1,2-a]quinazolines or other related fused heterocyclic systems, which are valuable scaffolds in drug discovery. While direct examples using this specific synthon are not prevalent in cited literature, the principles are well-established with similar building blocks. nih.govrsc.org

Table 1: Potential Reactions for Pyrrolidine-Fused Ring Systems

| Starting Moiety | Reaction Sequence | Potential Fused System |

|---|---|---|

| Pyrrolidine N-H (after deprotection) & Benzoate Ester | 1. Boc deprotection2. Ester hydrolysis to carboxylic acid3. Intramolecular amidation | Pyrrolo-benzolactam |

| Pyrrolidine N-H & Aromatic Ring | 1. Boc deprotection2. Ortho-formylation of the benzene (B151609) ring3. Reductive amination/cyclization | Dihydropyrrolo-quinoline |

Macrocycles are of significant interest in drug discovery due to their ability to modulate challenging biological targets like protein-protein interactions. nih.gov The synthesis of macrocycles often relies on building blocks that possess two reactive functional groups, allowing for a final ring-closing step. This compound is well-suited for this role.

The synthetic strategy involves transforming the molecule into a linear precursor with reactive functionalities at both ends. For example, the Boc group can be removed to liberate the amine, and the methyl ester can be hydrolyzed to a carboxylic acid. This resulting amino acid-like structure can then be coupled with other bifunctional building blocks or peptide fragments. The final macrocyclization can be achieved through an intramolecular amide bond formation, a strategy commonly used in the synthesis of cyclic peptides and peptidomimetics. nih.govnih.gov The pyrrolidine ring within the macrocyclic structure provides conformational rigidity and introduces a key three-dimensional feature, which can be crucial for binding to a biological target. The synthesis of macrocyclic pseudo-natural products often involves the combination of natural product fragments, and the pyrrolidine moiety of this synthon fits well within this design principle. nih.gov

Contribution to the Design and Construction of Complex Molecular Libraries

The creation of molecular libraries containing structurally diverse and complex molecules is fundamental to modern drug discovery. This compound serves as an excellent scaffold for such libraries due to its combination of a rigid core and multiple points for diversification.

Diversity-Oriented Synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore novel areas of chemical space. cam.ac.ukcam.ac.uk A key strategy in DOS is the use of a central scaffold from which different appendages can be grown. This compound is an ideal candidate for such a scaffold.

Starting from this central molecule, diversity can be introduced at three primary locations:

The Pyrrolidine Nitrogen: Following Boc deprotection, a wide array of substituents (e.g., alkyl, acyl, sulfonyl groups) can be introduced via reactions with the secondary amine.

The Benzoate Group: The methyl ester can be converted into a carboxylic acid, which can then be coupled with a diverse library of amines or alcohols to generate a collection of amides or esters.

The Aromatic Ring: The benzene ring can be further functionalized through electrophilic aromatic substitution, providing additional points for diversification.

This multi-directional approach allows for the rapid generation of a large library of related but structurally distinct molecules from a common precursor, a hallmark of an effective DOS campaign. researchgate.net

Table 2: Example of a Diversity-Oriented Synthesis Matrix

| Scaffold: 4-(3-pyrrolidinyl)benzoate Core | R¹ at Pyrrolidine-N | R² from Benzoate | R³ on Aromatic Ring |

|---|---|---|---|

| Core Structure | Acetyl | Benzylamide | Chloro |

| Core Structure | Methyl | Phenethyl ester | Methoxy (B1213986) |

| Core Structure | Benzenesulfonyl | Propylamide | Bromo |

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening low-molecular-weight fragments that bind weakly to a biological target and then growing or linking them into more potent molecules. nih.gov The design of fragment libraries is crucial, and fragments are often selected based on their three-dimensional shape, solubility, and synthetic tractability. nih.govnih.gov

This compound, or its deprotected analog, fits the profile of a valuable fragment. The pyrrolidine ring provides a three-dimensional character often sought in modern fragment libraries to better explore the topology of protein binding sites. researchgate.net The benzoate moiety provides key hydrogen bond accepting and aromatic interaction features. From a chemical design perspective, the molecule presents clear vectors for growth. The nitrogen of the pyrrolidine and the positions ortho and meta to the ester on the aromatic ring serve as synthetically accessible points for elaboration, allowing chemists to systematically build out from the initial fragment hit to engage with nearby pockets on the protein surface. nih.govrsc.org

Investigation of Structure-Activity Relationships (SAR) through Systematic Derivatization

A critical step in medicinal chemistry is the systematic modification of a hit compound to understand its Structure-Activity Relationship (SAR), which informs the design of more potent and selective analogs. mdpi.comrjptonline.org The structure of this compound is highly amenable to systematic derivatization to probe the SAR of a lead compound series.

Once an initial hit containing this scaffold is identified, chemists can synthesize a focused library of analogs to explore the chemical space around it. The distinct chemical handles on the molecule allow for methodical changes to be made. For instance, the effect of the substituent on the pyrrolidine nitrogen can be explored by preparing a series of N-alkyl, N-acyl, and N-sulfonyl derivatives. Similarly, the role of the benzoate group can be investigated by synthesizing various amides and esters to probe for key hydrogen bonding or hydrophobic interactions. The substitution pattern on the aromatic ring can also be systematically varied to optimize electronic and steric properties. This systematic approach, common in SAR studies of heterocyclic compounds, allows for a clear understanding of how each part of the molecule contributes to its biological activity. nih.govnih.govresearchgate.net

Table 3: Systematic Derivatization for SAR Studies

| Position of Variation | Type of Modification | Rationale for Investigation |

|---|---|---|

| Pyrrolidine Nitrogen (after deprotection) | Small alkyl, bulky alkyl, acyl, sulfonyl groups | Probe steric tolerance and hydrogen bonding capacity in the N-substituent pocket. |

| Benzoate Moiety | Hydrolysis to acid; conversion to primary, secondary, tertiary amides; various esters | Evaluate the importance of the hydrogen bond acceptor and explore interactions in the solvent-exposed region. |

Development of Chiral Auxiliaries or Ligands from Optically Active Derivatives

The development of chiral auxiliaries or ligands from optically active derivatives of this compound is a plausible but not widely documented application. Chiral pyrrolidines are well-known scaffolds for effective ligands and organocatalysts in asymmetric synthesis. unibo.it If this compound were to be resolved into its enantiomers, each enantiomer could serve as a precursor for chiral ligands.

A hypothetical synthetic pathway to a chiral ligand could involve:

Enantioselective synthesis or chiral resolution of the parent molecule.

Chemical modification of the ester and/or the protected amine to introduce coordinating groups, such as phosphines or other heteroatoms.

The resulting chiral ligands could then be evaluated for their efficacy in asymmetric catalysis.

Exploration of its Derivatives in Materials Science Research

There is a notable lack of specific research on the derivatives of this compound in materials science. The following sections are based on the potential applications of its structural motifs.

The bifunctional nature of this compound suggests its potential as a monomer or a functional additive in polymer synthesis. After deprotection of the amine and hydrolysis of the ester, the resulting amino acid could be incorporated into polyamide or polyester backbones. The pyrrolidine ring and the phenyl group would then act as pendant groups, influencing the polymer's properties such as thermal stability, solubility, and mechanical strength.

The structural components of this compound, namely the aromatic ring and the hydrogen-bonding capable pyrrolidine (after deprotection), suggest a potential for its derivatives to participate in supramolecular assembly. The aromatic ring can engage in pi-pi stacking interactions, while the N-H and potential C=O groups (after modification) can form hydrogen bonds. These non-covalent interactions could drive the self-assembly of derivatives into ordered structures like gels, liquid crystals, or other smart materials that respond to external stimuli. However, specific examples of this application for this particular compound are not found in the current literature.

Future Research Directions and Unexplored Avenues for Methyl 4 1 Boc 3 Pyrrolidinyl Benzoate

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry offers a compelling direction for the synthesis of Methyl 4-(1-Boc-3-pyrrolidinyl)benzoate and its derivatives. Future research could pivot from traditional methods to more advanced and environmentally benign technologies like photocatalysis and electrochemistry.

Photocatalysis: This approach uses light energy to drive chemical reactions, often under mild conditions. Future studies could explore the use of photocatalysts for C-H functionalization on the pyrrolidine (B122466) or benzoate (B1203000) rings, allowing for the direct installation of new functional groups without the need for pre-functionalized starting materials. This would reduce step counts and waste generation.

Electrochemistry: Electrochemical synthesis utilizes electric current to mediate redox reactions, offering a clean and often reagent-free alternative to conventional oxidants and reductants. academie-sciences.fr Investigating the electrochemical coupling of precursors to form the core structure of this compound could lead to more sustainable and scalable manufacturing processes. researchgate.net For instance, electrochemical methods could be developed for the cyclization or amination steps, minimizing the use of harsh chemical reagents. researchgate.net

| Technology | Potential Application for Synthesis | Key Advantages |

| Photocatalysis | C-H activation for late-stage functionalization of the core scaffold. | High selectivity, mild reaction conditions, use of renewable energy source (light). |

| Electrochemistry | Anodic oxidation or cathodic reduction for key bond-forming reactions. | Avoids stoichiometric chemical oxidants/reductants, high atom economy, precise control over reaction potential. academie-sciences.fr |

Exploration of its Role in Bio-orthogonal Chemistry Methodologies

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org This field provides powerful tools for studying biomolecules in their natural environment. nih.gov The structure of this compound serves as an excellent scaffold for the design of novel bio-orthogonal probes.

Future research could focus on modifying the molecule to include a "chemical reporter," such as an azide, alkyne, or tetrazine. wikipedia.orgnih.gov This functionalized version could then be incorporated into biological systems. For example, if attached to a metabolite or drug, it could be used to track its distribution and interactions in real-time within a cell. The development of new reactions continues to expand the toolkit available for these applications. researchgate.netru.nl

| Bio-orthogonal Handle | Potential Modification Site | Example Application |

| Azide | Attached to the benzoate ring or a derivative of the pyrrolidine nitrogen post-Boc deprotection. | Copper-free click chemistry for labeling proteins or glycans in vivo. wikipedia.org |

| Strained Alkyne (e.g., BCN) | Incorporated as a substituent on the aromatic ring. | Strain-promoted azide-alkyne cycloaddition (SPAAC) for imaging applications. ru.nl |

| Tetrazine | Coupled to the molecule to act as a probe for reaction with dienophiles. | Inverse-electron-demand Diels-Alder (iEDDA) reactions for rapid bioconjugation. nih.gov |

Investigation of Solid-Phase Synthesis Applications

Solid-phase synthesis is a cornerstone of combinatorial chemistry and drug discovery, enabling the rapid preparation of large libraries of compounds. nih.govmdpi.com The structure of this compound is well-suited for solid-phase applications.

The ester functional group provides a convenient handle for attachment to a solid support, such as a Wang or Rink amide resin. mdpi.com Once immobilized, the Boc-protecting group on the pyrrolidine nitrogen can be removed, and a diverse range of building blocks (e.g., amino acids, carboxylic acids) can be coupled. seplite.com This strategy would allow for the creation of a library of analogs with modifications at the nitrogen position. Subsequent cleavage from the resin would yield a collection of related compounds for high-throughput screening. This approach has been successfully used to synthesize various heterocyclic scaffolds, including benzodiazepines. nih.gov

Advanced Computational Studies for Predictive Design and Property Optimization

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, allowing for the prediction of molecular properties and the rational design of new compounds. stanford.edu Applying these methods to this compound and its potential derivatives could significantly accelerate research.

Quantitative Structure-Activity Relationship (QSAR): By generating a virtual library of derivatives and calculating various molecular descriptors, QSAR models can be built to predict biological activity or physicochemical properties.

Molecular Docking: If a biological target is known, molecular docking studies can predict the binding modes and affinities of new analogs, helping to prioritize which compounds to synthesize.

Integration into Automated Synthesis Platforms for High-Throughput Research

The convergence of robotics, software, and chemical synthesis has led to the development of automated platforms that can perform complex multi-step syntheses with minimal human intervention. nih.gov These systems are ideal for accelerating the design-make-test-analyze cycle in research. nih.gov

This compound could be used as a key building block in such automated systems. A platform could be programmed to perform a series of reactions, such as Boc deprotection, amide coupling with a set of diverse reactants, and subsequent purification. This would enable the on-demand synthesis of compound libraries for high-throughput screening. rsc.org This approach not only increases the speed of discovery but also enhances reproducibility. nih.gov The integration of automated synthesis with high-throughput screening can significantly reduce the time and cost associated with identifying promising new molecules. nih.govmedscape.com

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare Methyl 4-(1-Boc-3-pyrrolidinyl)benzoate?

- Methodological Answer : The synthesis typically involves multi-step protocols, including Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by coupling with a benzoate ester. For example, palladium-catalyzed cross-coupling reactions or nucleophilic substitution may be used to introduce the pyrrolidine moiety. Key steps include:

- Boc protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .

- Esterification of the benzoic acid derivative using methanol and catalytic sulfuric acid .

- Purification via column chromatography or recrystallization to isolate intermediates .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and Boc-group integrity. For example, tert-butyl protons resonate at ~1.4 ppm in ¹H NMR .

- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>97% is typical for research-grade material) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Moisture Sensitivity : The Boc group is prone to acidic hydrolysis; store under inert gas (N₂/Ar) at -20°C .

- Light Sensitivity : Protect from UV exposure to prevent ester degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields during multi-step synthesis?

- Methodological Answer :

- Catalyst Selection : Palladium catalysts (e.g., Pd₂(dba)₃) improve coupling efficiency in pyrrolidine functionalization .

- Temperature Control : Low temperatures (-78°C) minimize side reactions during Boc protection .

- Purification : Flash column chromatography (FCC) with gradients of ethyl acetate/hexane resolves intermediates .

- Yield Data : Typical yields range from 50–70% for coupling steps, with Boc deprotection achieving >90% under controlled acidic conditions .

Q. How should discrepancies in spectroscopic data be resolved during characterization?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR shifts with structurally analogous compounds (e.g., Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate, δH 1.4–2.8 ppm for pyrrolidine protons) .

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at elevated temperatures (65°C) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry; SHELX programs are widely used for structure refinement .

Q. What computational methods predict the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electronic effects of the Boc group on benzoate ester hydrolysis kinetics .

- Molecular Docking : Screens interactions with biological targets (e.g., GPCRs) by simulating binding poses .

- SAR Studies : Modify the pyrrolidine or benzoate moiety to assess bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.